molecular formula C21H24N2O4S B11377185 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B11377185
M. Wt: 400.5 g/mol
InChI Key: UMOMYHKNHUWWEW-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
    • Industrial production methods remain proprietary, and detailed information may be restricted.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type, but I cannot provide precise details due to limited data.
    • Major products formed from these reactions would involve modifications of the thiazine ring or the carboxylic acid group.
  • Scientific Research Applications

      Biology: Investigations could focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: It might serve as a lead compound for drug development, targeting specific pathways or receptors.

      Industry: Applications could include dyes, pigments, or other specialty chemicals.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is scarce.
    • Molecular targets and pathways involved would require further research.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, researchers would likely compare it to related thiazine derivatives.
    • Highlighting its uniqueness would involve assessing its structural features, reactivity, and biological properties.

    Properties

    Molecular Formula

    C21H24N2O4S

    Molecular Weight

    400.5 g/mol

    IUPAC Name

    2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide

    InChI

    InChI=1S/C21H24N2O4S/c1-2-15-9-10-19-18(12-15)17-7-3-4-8-20(17)28(25,26)23(19)14-21(24)22-13-16-6-5-11-27-16/h3-4,7-10,12,16H,2,5-6,11,13-14H2,1H3,(H,22,24)

    InChI Key

    UMOMYHKNHUWWEW-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCC4CCCO4

    Origin of Product

    United States

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